REACTION_CXSMILES
|
O.[C:2]([O:6][C:7]([N:9]1[CH2:14]CC(=O)[CH2:11][CH2:10]1)=[O:8])([CH3:5])([CH3:4])[CH3:3].CI.[CH3:18]C(C)([O-])C.[Na+].[O:24]1[CH2:28][CH2:27][CH2:26]C1>>[C:2]([O:6][C:7]([N:9]1[CH2:10][CH2:11][C:28](=[O:24])[C:27]([CH3:26])([CH3:18])[CH2:14]1)=[O:8])([CH3:5])([CH3:4])[CH3:3] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)=O
|
Name
|
|
Quantity
|
1 L
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
85 mL
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[Na+]
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred an additional 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
To a dry, 2 L 2-neck, round-bottom flask equipped with a magnetic stirrer, a condenser
|
Type
|
ADDITION
|
Details
|
An exotherm was detected, especially at the beginning of the addition
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture did warm to a gentle reflux
|
Type
|
ADDITION
|
Details
|
the rate was controlled by the speed of addition of base
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
ADDITION
|
Details
|
The oily residue was treated with NH4Cl/water (500 mL)
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered through a short plug of silica gel
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
CUSTOM
|
Details
|
to crystallize
|
Type
|
WAIT
|
Details
|
It was left under high vacuum overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
sonicated for one minute
|
Duration
|
1 min
|
Type
|
FILTRATION
|
Details
|
The yellow solid was collected by filtration
|
Type
|
WASH
|
Details
|
washed with hexane (100 mL)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CC(C(CC1)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |